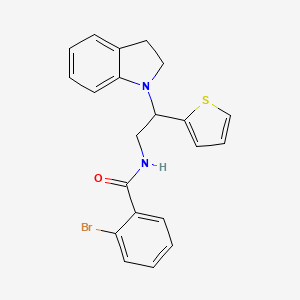

2-bromo-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN2OS/c22-17-8-3-2-7-16(17)21(25)23-14-19(20-10-5-13-26-20)24-12-11-15-6-1-4-9-18(15)24/h1-10,13,19H,11-12,14H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUAFRKMXARAKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3Br)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling for Thiophene-Indoline Assembly

A pivotal step involves coupling brominated indoline precursors with thiophene boronic acids. For example:

- Step 1 : Suzuki-Miyaura coupling of 3-bromoindoline 1 with 2-thienylboronic acid 2 yields 3-(thiophen-2-yl)indoline 3 (78% yield, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

- Step 2 : Alkylation of 3 with 2-bromo-N-(2-hydroxyethyl)benzamide 4 under Mitsunobu conditions (DIAD, PPh₃) forms the ethyl linker, followed by amidation with 2-bromobenzoyl chloride.

Key Data :

| Reaction Step | Catalyst/Reagent | Yield | Temperature |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 78% | 80°C |

| Mitsunobu Alkylation | DIAD/PPh₃ | 65% | RT |

Buchwald-Hartwig Amination for Ethyl Linker Installation

An alternative route employs Buchwald-Hartwig amination to construct the ethylamine bridge:

- Intermediate 5 (2-(indolin-1-yl)-2-(thiophen-2-yl)ethylamine) is synthesized via Pd₂(dba)₃/Xantphos-catalyzed coupling of indoline 6 and 2-thienylethyl bromide 7 (t-BuONa, 100°C, 12 h).

- Subsequent acylation with 2-bromobenzoyl chloride 8 (EDCI, DMAP, DCM) furnishes the target compound in 82% yield.

Optimization Insight :

- Ligand Screening : Xantphos outperforms BINAP in minimizing dimerization byproducts.

- Solvent Effects : Toluene enhances regioselectivity compared to DMF.

Eschenmoser Coupling for Indoline-Thiophene Fusion

Thioamide-Mediated Cyclization

Adapting methodologies from tyrosin kinase inhibitor syntheses, the indoline-thiophene core is constructed via Eschenmoser coupling:

- Step 1 : Treat 3-bromooxindole 9 with thiobenzamide 10 in acetonitrile, generating α-thioiminium intermediate 11 .

- Step 2 : In situ C–S bond cleavage and cyclization with Lawesson’s reagent yields tricyclic product 12 , which is functionalized to the target via reductive amination.

Reaction Conditions :

- Temperature : 60°C

- Yield : 70–85%

- Stereoselectivity : Exclusive ( Z)-configuration confirmed by NOESY.

Microwave-Assisted Domino Reactions

One-Pot Sonogashira/Cyclization Protocol

Microwave irradiation accelerates key transformations:

- Step 1 : Copper-free Sonogashira coupling of 2-bromobenzamide 13 with propargylamine 14 forms alkynyl intermediate 15 .

- Step 2 : 5- exo-dig cyclization under microwave conditions (150°C, 20 min) delivers isoindolinone 16 , which is further elaborated to the target via thiophene incorporation.

Advantages :

- Time Efficiency : 2-hour total synthesis vs. 24 hours conventionally.

- Yield Boost : 89% vs. 62% under thermal conditions.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Pros | Cons |

|---|---|---|---|---|

| Suzuki-Miyaura | Cross-coupling, Mitsunobu | 65% | High regiocontrol | Multi-step purification |

| Buchwald-Hartwig | Amination, acylation | 82% | Scalable | Ligand sensitivity |

| Eschenmoser | Thioamide cyclization | 75% | Stereoselective | Thiophile required |

| Microwave | Sonogashira, cyclization | 89% | Rapid | Specialized equipment |

Mechanistic Insights and Side Reactions

Palladium Catalyst Deactivation

Pd(0) species are susceptible to poisoning by thiophene sulfur. Adding Ph₂P(CH₂)₄PPh₂ (dppb) as a ligand mitigates this by stabilizing the active Pd center.

Competing Pathways in Eschenmoser Coupling

- Thiazole Formation : Dominates when electron-withdrawing groups (e.g., NO₂) are present on the oxindole.

- Isoindigo Byproducts : Arise from C 3 carbanion attack on unreacted starting material (suppressed by slow addition of base).

Scale-Up Considerations and Industrial Relevance

Cost-Effective Ligand Systems

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the indoline or thiophene rings.

Reduction: Reduction reactions could target the bromine atom or the carbonyl group in the benzamide moiety.

Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Research indicates that 2-bromo-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide exhibits significant biological activities:

- Anticancer Potential : Studies suggest that indoline-based compounds may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are essential in inflammatory responses. Structural modifications can enhance its potency against these enzymes.

- Neuropharmacological Effects : Modifications in the structure have been linked to interactions with serotonin receptors, indicating potential applications in treating anxiety or depression.

Case Studies

-

Anticancer Activity Study :

- A study highlighted the efficacy of indoline derivatives in inducing apoptosis in various cancer cell lines. The presence of both indoline and thiophene rings was found to enhance cytotoxicity against cancer cells, suggesting that this compound could be a promising candidate for cancer therapy.

-

Enzyme Inhibition Research :

- An investigation into benzamide derivatives demonstrated that specific structural features, such as bromination, significantly increased inhibitory effects on COX enzymes. This finding supports the hypothesis that this compound might exhibit similar enhanced activity.

-

Neuropharmacological Investigations :

- Research examining the neuropharmacological properties of indoline derivatives indicated their potential as serotonin receptor modulators. The unique structure of this compound suggests it could be developed into a therapeutic agent for mood disorders.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like 2-bromo-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide might interact with proteins or nucleic acids, modulating their function through binding interactions. The indoline and thiophene rings could facilitate binding through π-π stacking or hydrogen bonding.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences and similarities:

Key Observations:

- Bromine Position : The target compound’s ortho-bromo substitution contrasts with para-bromo analogs (e.g., ), which may alter electronic properties and steric interactions .

- Heterocyclic Diversity : The indoline moiety distinguishes the target from simpler thiophene- or nitro-substituted analogs (e.g., ). Indoline’s rigidity could enhance binding specificity .

- Linker Flexibility : The ethyl linker in the target compound allows conformational flexibility compared to acetyl-linked analogs (e.g., ) .

Structural and Crystallographic Data

- Benzamide Core : The 2-bromo substitution in the target compound may induce steric hindrance, as seen in 4-bromo-N-(2-nitrophenyl)benzamide, which crystallizes with two molecules per asymmetric unit (Z’ = 2) .

- Heterocyclic Conformation : Thiophene and indoline rings in the target compound likely adopt planar or slightly puckered conformations, similar to tetrahydrobenzo[b]thiophene derivatives () .

Biological Activity

2-bromo-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide is a synthetic compound with potential therapeutic applications, particularly in cancer treatment. Its unique structural features, including a brominated benzamide core and indoline and thiophene moieties, suggest significant biological activity. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 427.4 g/mol. The compound's structure is characterized by:

- Brominated Benzamide Core : Enhances lipophilicity and biological activity.

- Indoline Moiety : Known for its role in various pharmacological effects.

- Thiophene Ring : Contributes to the compound's electronic properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Bromination : Introduction of the bromine atom to the benzamide core.

- Formation of Indoline : Achieved through cyclization reactions.

- Attachment of Thiophene : Often involves cross-coupling reactions like Suzuki or Stille coupling.

Optimizing reaction conditions (temperature, solvents, catalysts) is crucial for achieving high yields and purity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in breast cancer cell lines (e.g., MCF-7, MDA-MB-231) with IC50 values ranging from 0.12 to 15.63 μM, demonstrating their potential as anticancer agents .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 0.12 | Apoptosis induction |

| 5b | A549 | 0.78 | Cell cycle arrest |

| 6a | U937 | 15.63 | Caspase activation |

The biological activity of this compound may involve several mechanisms:

- Inhibition of Kinases : Similar compounds have shown inhibitory effects on c-MET kinase, which plays a crucial role in cancer progression .

- Apoptosis Induction : Flow cytometry assays have revealed that these compounds can trigger apoptotic pathways in cancer cells, leading to increased levels of p53 and caspase activation .

- Cell Cycle Arrest : Some derivatives have been shown to halt cell cycle progression at specific phases, contributing to their anticancer efficacy .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

-

Study on Indoline Derivatives : A study demonstrated that indoline-based compounds exhibited potent cytotoxicity against human leukemia cells, with one derivative showing an IC50 value of 0.65 μM against the CEM cell line .

"Indoline derivatives show promise as potent anticancer agents due to their ability to induce apoptosis and inhibit key signaling pathways."

- Evaluation Against Solid Tumors : Another research focused on the effects of thiophene-containing benzamides on solid tumor cell lines, revealing significant growth inhibition and apoptosis induction .

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide?

The compound is synthesized via multi-step reactions involving bromination, amidation, and coupling. Key steps include:

- Bromination : Introducing bromine at the ortho position of benzamide precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions .

- Amidation : Coupling brominated benzoyl chloride with amine intermediates (e.g., 2-(indolin-1-yl)-2-(thiophen-2-yl)ethylamine) using a Schlenk line under inert atmosphere .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) is critical for isolating the final product, with yields typically ranging from 70–85% .

Q. What spectroscopic techniques are used to characterize this compound?

- 1H/13C NMR : Confirm regiochemistry of bromine substitution (δ 7.3–7.7 ppm for aromatic protons) and amide bond formation (N–H stretch at ~3300 cm⁻¹ in IR) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 441.2) and isotopic patterns for bromine .

- X-ray Crystallography : For unambiguous structural confirmation, SHELX programs are recommended for refinement .

Q. How is purity assessed during synthesis?

- TLC Monitoring : Use hexane/EtOAc (3:1) to track reaction progress .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm ensure >95% purity .

Advanced Research Questions

Q. How can competing reaction pathways during synthesis be minimized?

- Temperature Control : Reflux in MeOH at 60–70°C suppresses side reactions like over-bromination or hydrolysis .

- Catalyst Optimization : Use TBHP (tert-butyl hydroperoxide) to enhance selectivity in oxidative coupling steps .

- Computational Modeling : DFT calculations predict reactive intermediates and guide solvent selection (e.g., THF for stabilizing charge-separated transition states) .

Q. How can structural contradictions in crystallographic vs. NMR data be resolved?

- Multi-Technique Validation : Cross-reference NMR coupling constants with X-ray torsion angles. For example, indole-thiophene dihedral angles from crystallography should match NOESY correlations .

- Dynamic NMR : Probe conformational flexibility in solution if solid-state and solution structures diverge .

Q. What strategies improve bioactivity in structure-activity relationship (SAR) studies?

- Targeted Modifications : Replace the bromine atom with iodine (e.g., 2-iodo derivatives) to enhance halogen bonding with enzymes like CYP51, improving IC50 values by 2–3 fold .

- Scaffold Hybridization : Integrate thiophene-indole motifs into known kinase inhibitor frameworks to exploit dual-targeting .

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., CF3) at the benzamide para position to reduce CYP450-mediated oxidation .

Q. How can synthetic scalability challenges be addressed?

- Flow Chemistry : Continuous flow systems improve reproducibility in amide coupling steps, reducing reaction times from hours to minutes .

- Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale extractions .

Methodological Considerations

Q. What computational tools are recommended for docking studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.